molecular formula C16H15N3O3 B4652495 4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B4652495
M. Wt: 297.31 g/mol
InChI Key: ALQJLKRMSQNIBZ-UHFFFAOYSA-N
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Description

4-[3-(3-Ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a base such as sodium hydroxide and a solvent like ethanol.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative. This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which uses a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

Medicine

Medicinally, derivatives of this compound could be explored for their therapeutic potential. The oxadiazole ring is a common motif in many pharmaceuticals, and modifications to this structure could lead to new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The oxadiazole ring can act as a bioisostere for amides, potentially mimicking their interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine: Similar structure but with different substitution patterns on the phenyl ring.

    4-[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine: Lacks the methoxy group, which could influence its chemical properties and applications.

Uniqueness

The presence of both ethoxy and methoxy groups in 4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine makes it unique, potentially offering a balance of electronic and steric effects that can be fine-tuned for specific applications. This dual substitution pattern may enhance its solubility, reactivity, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

3-(3-ethoxy-4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-21-14-10-12(4-5-13(14)20-2)15-18-16(22-19-15)11-6-8-17-9-7-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQJLKRMSQNIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
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